Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
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Overview
Description
Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a complex organic compound known for its unique structure and properties. It is a derivative of 1,4,7,10-tetraazacyclododecane, a macrocyclic compound that is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, which is then further reacted with ethyl bromoacetate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the synthesis of peptide dendrimers, which are used in drug delivery and as imaging agents.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Mechanism of Action
The mechanism of action of Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate involves its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to effectively coordinate with metal ions, thereby stabilizing them and enhancing their reactivity. This property is particularly useful in applications such as catalysis and imaging .
Comparison with Similar Compounds
Similar Compounds
- Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid
- DOTA-tris (tert-butyl ester)
Uniqueness
Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is unique due to its specific ester groups, which provide additional functionalization options compared to similar compounds. This makes it particularly versatile for use in various scientific and industrial applications .
Properties
Molecular Formula |
C30H56N4O8 |
---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C30H56N4O8/c1-11-39-24(35)20-31-12-14-32(21-25(36)40-28(2,3)4)16-18-34(23-27(38)42-30(8,9)10)19-17-33(15-13-31)22-26(37)41-29(5,6)7/h11-23H2,1-10H3 |
InChI Key |
UKJZYJSSLSOQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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